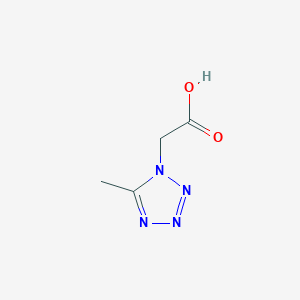
(5-methyl-1H-tetrazol-1-yl)acetic acid
Vue d'ensemble
Description
“(5-methyl-1H-tetrazol-1-yl)acetic acid” is a compound that appears as a solid or liquid . It is used in the enzymic synthesis of cefazolin, an antibiotic used for the treatment of bacterial infections . It may also be used as a bifunctional ligand for the synthesis of novel copper (II) and nickel (II) complexes .
Synthesis Analysis
The synthesis of “(5-methyl-1H-tetrazol-1-yl)acetic acid” can be achieved by the cyclization of 5-amino-1H-tetrazole, sodium azide, and triethyl orthoformate in glacial acetic acid . A derivative of this compound, 2-methyl-5-(tetrazol-1-yl)tetrazole, can be obtained by this method starting from 5-amino-2-methyl-tetrazole .Molecular Structure Analysis
The molecular formula of “(5-methyl-1H-tetrazol-1-yl)acetic acid” is C4H6N4O2 . The structure of this compound is planar, which favors the stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons .Physical And Chemical Properties Analysis
“(5-methyl-1H-tetrazol-1-yl)acetic acid” has a molecular weight of 142.116 Da . It has a density of 1.6±0.1 g/cm3, a boiling point of 459.3±24.0 °C at 760 mmHg, and a flash point of 231.6±22.9 °C . It has 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .Applications De Recherche Scientifique
Medicinal Chemistry: Synthesis of Bioactive Molecules
Tetrazoles are known for their bioisosterism with carboxylic acid groups, making them valuable in drug design. The compound “(5-methyl-1H-tetrazol-1-yl)acetic acid” can be utilized to synthesize molecules that have potential medicinal properties. Its tetrazole ring mimics the carboxylate ion, often leading to enhanced bioavailability and metabolic stability .
Agricultural Chemistry: Development of Agrochemicals
The tetrazole moiety is instrumental in the development of agrochemicals due to its structural similarity to natural plant hormones. This compound could be used to synthesize novel growth regulators or pesticides, contributing to increased agricultural productivity .
Material Science: Creation of Energetic Materials
Tetrazoles are known for their high nitrogen content, which is a desirable feature in energetic materials. “(5-methyl-1H-tetrazol-1-yl)acetic acid” could serve as a precursor for the synthesis of new compounds with potential applications in propellants or explosives .
Chemical Synthesis: Eco-Friendly Catalysts
The acidic nature of tetrazoles allows them to act as catalysts in various chemical reactions. This particular compound could be explored for its use in promoting eco-friendly synthesis processes, such as those requiring mild conditions and non-toxic byproducts .
Biochemistry: DNA Synthesis
Dilute solutions of tetrazoles, including derivatives like “(5-methyl-1H-tetrazol-1-yl)acetic acid,” are used in the synthesis of DNA. The compound can activate nucleotides, facilitating the formation of phosphodiester bonds crucial for DNA chain assembly .
Pharmaceutical Chemistry: Peptoid Synthesis
Peptoids are peptide mimics that have gained attention for their therapeutic potential. The tetrazole group in “(5-methyl-1H-tetrazol-1-yl)acetic acid” can be incorporated into peptoids, enhancing their stability and biological activity. This application is particularly relevant in the design of novel drug candidates .
Analytical Chemistry: Metal Ion Detection
Due to the ability of tetrazoles to form stable complexes with metal ions, this compound could be used in the development of sensors or assays for the detection of metal ions, which is crucial in environmental monitoring and industrial processes .
Organic Electronics: Semiconducting Materials
The electron-rich nature of the tetrazole ring makes it a candidate for use in organic semiconductors. “(5-methyl-1H-tetrazol-1-yl)acetic acid” could be a building block for organic electronic devices, potentially leading to advancements in this rapidly evolving field .
Safety and Hazards
Mécanisme D'action
Target of Action
Tetrazoles and their derivatives are known to play a significant role in medicinal and pharmaceutical applications . They often serve as metabolism-resistant isosteric replacements for carboxylic acids .
Mode of Action
The mode of action of (5-methyl-1H-tetrazol-1-yl)acetic acid involves its interaction with its targets, leading to various biochemical changes. Tetrazoles can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reactions with active metals to produce new compounds .
Biochemical Pathways
Tetrazoles are known to exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group .
Pharmacokinetics
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids . This suggests that they may have unique pharmacokinetic properties that contribute to their bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (5-methyl-1H-tetrazol-1-yl)acetic acid. For instance, tetrazoles are known to decompose and emit toxic nitrogen fumes when heated . They can also react vigorously when exposed to shock, fire, and heat on friction . Therefore, the environment in which this compound is used or stored can significantly impact its stability and efficacy.
Propriétés
IUPAC Name |
2-(5-methyltetrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c1-3-5-6-7-8(3)2-4(9)10/h2H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGRTPHVXPNNBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408105 | |
| Record name | (5-methyl-1H-tetrazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-methyl-1H-tetrazol-1-yl)acetic acid | |
CAS RN |
21743-55-5 | |
| Record name | (5-methyl-1H-tetrazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methyl-1H-tetrazole-1-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H-[1,2,4]triazole hydrochloride](/img/structure/B1310350.png)
![[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-acetic acid hydrochloride](/img/structure/B1310352.png)


![4-(2-Amino-2-carboxyethyl)benzo[c]-2,1,3-thiadiazole hydrochloride](/img/structure/B1310357.png)

![5-(2-Amino-2-carboxyethyl)benzo[c]furazane hydrochloride](/img/structure/B1310361.png)






